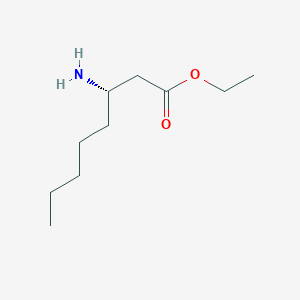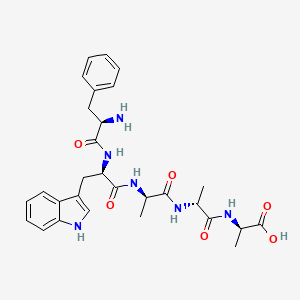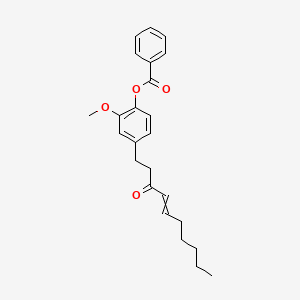![molecular formula C23H28N4O B12587812 N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-84-2](/img/structure/B12587812.png)
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a phenyl ring, and a methylamino pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Methylamino Pentyl Chain: The methylamino pentyl chain can be synthesized through a reductive amination reaction, where a pentylamine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Coupling of the Quinoline and Phenyl Moieties: The final step involves the coupling of the quinoline and phenyl moieties through a urea linkage. This can be achieved by reacting the quinoline derivative with the phenyl derivative in the presence of a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides, oxidized phenyl derivatives.
Reduction: Reduced quinoline derivatives, amine derivatives.
Substitution: Substituted phenyl or quinoline derivatives.
Aplicaciones Científicas De Investigación
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The quinoline and phenyl moieties can interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Cellular Pathways: The compound may inhibit key cellular pathways, such as signal transduction or metabolic pathways, resulting in altered cellular functions.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparación Con Compuestos Similares
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can be compared with other similar compounds, such as:
N-({4-[5-(Amino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea: Similar structure but lacks the methyl group on the amino chain, which may affect its biological activity.
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-pyridin-3-ylurea: Contains a pyridine ring instead of a quinoline ring, which may alter its binding affinity and specificity.
N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-2-ylurea: The position of the urea linkage on the quinoline ring is different, potentially affecting its chemical reactivity and biological properties.
Propiedades
Número CAS |
648420-84-2 |
|---|---|
Fórmula molecular |
C23H28N4O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-[[4-[5-(methylamino)pentyl]phenyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C23H28N4O/c1-24-14-6-2-3-7-18-10-12-19(13-11-18)16-26-23(28)27-21-15-20-8-4-5-9-22(20)25-17-21/h4-5,8-13,15,17,24H,2-3,6-7,14,16H2,1H3,(H2,26,27,28) |
Clave InChI |
HLNKVGBOWKTOBZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)
![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
